N-(2-Bromo-5-pyrimidinyl)urea
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Overview
Description
N-(2-Bromo-5-pyrimidinyl)urea is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-pyrimidinyl)urea typically involves the reaction of 2-bromo-5-pyrimidinylamine with an isocyanate. One common method includes the nucleophilic addition of 2-bromo-5-pyrimidinylamine to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-pyrimidinyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
N-(2-Bromo-5-pyrimidinyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Industry: this compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-pyrimidinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and urea group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-5-ethoxypyrimidine: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core but have different functional groups, resulting in varied biological activities.
Uniqueness
N-(2-Bromo-5-pyrimidinyl)urea is unique due to the presence of both a bromine atom and a urea group on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5BrN4O |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
(2-bromopyrimidin-5-yl)urea |
InChI |
InChI=1S/C5H5BrN4O/c6-4-8-1-3(2-9-4)10-5(7)11/h1-2H,(H3,7,10,11) |
InChI Key |
AZVZLZNHADWDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Br)NC(=O)N |
Origin of Product |
United States |
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